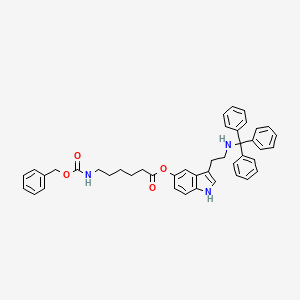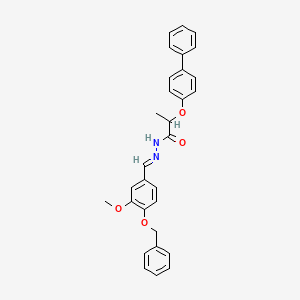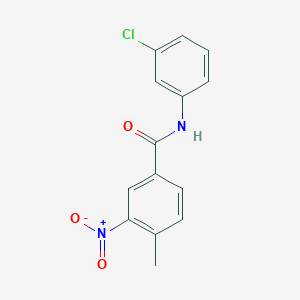
N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenyl group, a methyl group, and a nitro group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide typically involves the reaction of 3-chloroaniline with 4-methyl-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions: N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as the solvent.
Major Products Formed:
Reduction: N-(3-chlorophenyl)-4-methyl-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-chloroaniline and 4-methyl-3-nitrobenzoic acid.
科学的研究の応用
N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
Biological Studies: Researchers investigate its biological activity, including its potential as an antimicrobial or anticancer agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
作用機序
The mechanism of action of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group may enhance the compound’s binding affinity to specific targets, contributing to its overall activity.
類似化合物との比較
N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide can be compared with similar compounds such as:
N-(3-chlorophenethyl)-4-nitrobenzamide: This compound has a similar structure but with an ethyl group instead of a methyl group, which may affect its reactivity and biological activity.
2-chloro-N-(3-chlorophenyl)nicotinamide: This compound contains a nicotinamide moiety, which imparts different chemical and biological properties.
N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]-2H-indole-5-sulfonamide: This compound has a more complex structure with additional functional groups, leading to distinct chemical behavior and applications.
特性
分子式 |
C14H11ClN2O3 |
|---|---|
分子量 |
290.70 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-5-6-10(7-13(9)17(19)20)14(18)16-12-4-2-3-11(15)8-12/h2-8H,1H3,(H,16,18) |
InChIキー |
XLAZCOJKKUOINF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(3-bromophenyl)methylidene]-2-methyl-3-furohydrazide](/img/structure/B15080887.png)
![8-{(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15080888.png)
![ethyl (2E)-7-methyl-5-(3-nitrophenyl)-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15080896.png)

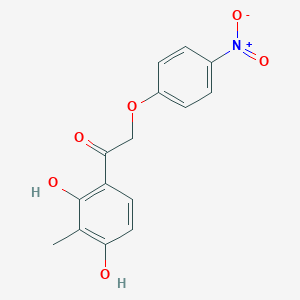
![Ethyl 3-(3-chlorophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B15080930.png)
![2-(4-{(E)-[(4-bromophenyl)imino]methyl}-2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B15080941.png)
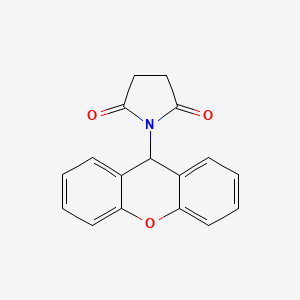
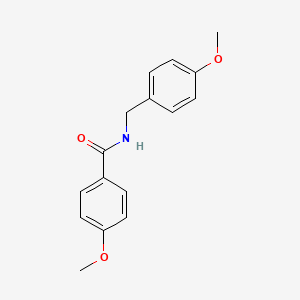
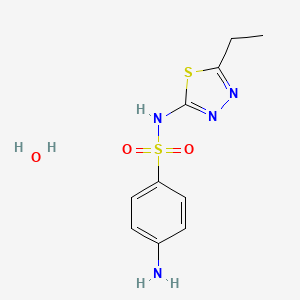
![1-(4-Bromophenyl)-4-(4-methoxyphenyl)-3-methyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B15080958.png)
![Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-4-oxo-6-propyl-4H-chromen-7-YL]oxy}acetate](/img/structure/B15080962.png)
